molecular formula C13H10N4O B11870527 3-Amino-2-(pyridin-2-YL)quinazolin-4(3H)-one

3-Amino-2-(pyridin-2-YL)quinazolin-4(3H)-one

Cat. No.: B11870527
M. Wt: 238.24 g/mol
InChI Key: BTKWQXSTQOFUMH-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core structure with an amino group at the 3-position and a pyridin-2-yl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-cyanopyridine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridin-2-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction leads to the formation of amines.

Scientific Research Applications

3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(3H)-one: Lacks the pyridin-2-yl substituent.

    3-Aminoquinazolin-4(3H)-one: Lacks the pyridin-2-yl substituent.

    2-(Pyridin-2-yl)quinazolin-4(3H)-one: Lacks the amino group at the 3-position.

Uniqueness

3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the pyridin-2-yl substituent, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-2-pyridin-2-ylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-17-12(11-7-3-4-8-15-11)16-10-6-2-1-5-9(10)13(17)18/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKWQXSTQOFUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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